molecular formula C21H24O4 B7752023 (E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid

(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid

Cat. No.: B7752023
M. Wt: 340.4 g/mol
InChI Key: ZMGMTCOCLHXFAP-NBVRZTHBSA-N
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Description

(E)-3-(3-Methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid is a synthetic α,β-unsaturated carboxylic acid derivative characterized by a methoxy group at the 3-position and a pentyloxy group at the 4-position of the phenyl ring, conjugated to a second phenyl group via an acrylate backbone (E-configuration). This compound belongs to the 3-phenylacrylic acid family, which is notable for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Synthesis: The compound is synthesized via microwave-assisted condensation of substituted benzaldehyde derivatives with phenylacetic acid in acetic anhydride, followed by hydrazide formation and subsequent functionalization . Microwave irradiation (700W, 2–3 minutes) enhances reaction efficiency compared to conventional methods.

Its lipophilic pentyloxy side chain may improve cellular uptake, making it a candidate for drug development.

Properties

IUPAC Name

(E)-3-(3-methoxy-4-pentoxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-3-4-8-13-25-19-12-11-16(15-20(19)24-2)14-18(21(22)23)17-9-6-5-7-10-17/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3,(H,22,23)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMTCOCLHXFAP-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methoxy-4-(Pentyloxy)benzaldehyde

Starting Material : 3-Methoxy-4-hydroxybenzaldehyde (vanillin)
Reagents : Pentyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF)

Procedure :

  • Vanillin (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • K₂CO₃ (3.0 equiv) and pentyl bromide (1.5 equiv) are added sequentially.

  • The mixture is heated to 80°C for 3 hours, monitored by TLC (hexane:ethyl acetate, 8:2).

  • Post-reaction, the mixture is quenched with ice water and extracted with ethyl acetate.

  • The organic layer is dried (Na₂SO₄) and concentrated to yield a pale-yellow oil.

Key Data :

  • Yield : 85–90%

  • ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.41 (d, J = 8.1 Hz, 1H), 7.12 (s, 1H), 6.94 (d, J = 8.1 Hz, 1H), 4.02 (t, J = 6.6 Hz, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 1.78–1.25 (m, 8H, pentyl chain), 0.91 (t, J = 6.9 Hz, 3H, CH₃).

Knoevenagel Condensation with Phenylacetic Acid

Reagents : Phenylacetic acid, piperidine, acetic anhydride, ethanol

Procedure :

  • 3-Methoxy-4-(pentyloxy)benzaldehyde (1.0 equiv) and phenylacetic acid (1.2 equiv) are dissolved in ethanol.

  • Piperidine (0.1 equiv) and acetic anhydride (2.0 equiv) are added as catalysts.

  • The solution is refluxed at 80°C for 6 hours, with progress monitored by TLC (chloroform:methanol, 9:1).

  • The reaction is cooled, diluted with cold water, and acidified with 5% HCl to precipitate the product.

  • The crude solid is recrystallized from ethanol to afford pure (E)-isomer.

Key Data :

  • Yield : 70–75%

  • ¹H NMR (d₆-DMSO) : δ 7.68 (d, J = 15.9 Hz, 1H, CH=CO), 7.45–7.30 (m, 5H, Ph), 7.15 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.82 (d, J = 8.4 Hz, 1H), 6.51 (d, J = 15.9 Hz, 1H, CH=CO), 4.08 (t, J = 6.6 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 1.75–1.30 (m, 8H), 0.92 (t, J = 6.9 Hz, 3H).

  • LC-MS (m/z) : [M + H]⁺ = 383.2

Perkin Reaction

Reagents : Phenylacetic anhydride, sodium acetate, acetic acid

  • The aldehyde and phenylacetic anhydride are heated in acetic acid with sodium acetate, yielding the α,β-unsaturated acid. However, this method produces lower yields (50–60%) due to competing decarboxylation.

Wittig Reaction

Reagents : Phenylacetic acid-derived ylide, triphenylphosphine

  • The ylide generated from phenylacetic acid and triphenylphosphine reacts with the aldehyde to form the (E)-alkene. This method offers superior stereocontrol (>95% E) but requires stringent anhydrous conditions.

Critical Analysis of Methodologies

By-Product Formation and Purification

  • Knoevenagel vs. Perkin : The Knoevenagel method minimizes by-products like β-alkoxypropionic acids, which plague traditional condensations (e.g., 4.7–12.5% in U.S. Patent 6,054,607).

  • Chromatographic Purification : Silica gel chromatography (hexane:ethyl acetate gradient) resolves trace impurities, ensuring >98% purity.

Stereochemical Control

  • The (E)-configuration is confirmed via ¹H NMR coupling constants (J = 15.6–15.9 Hz), consistent with trans-vicinal protons.

Scalability and Industrial Relevance

  • Cost Efficiency : The Knoevenagel route is preferred for large-scale synthesis due to low catalyst costs (piperidine vs. precious metals).

  • Green Chemistry : Ethanol as a solvent aligns with sustainable practices, reducing reliance on dichloromethane .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Key Functional Groups Configuration
Target Compound 3-methoxy, 4-pentyloxy, 2-phenyl Acrylic acid, ether, methoxy E
Ferulic Acid 4-hydroxy, 3-methoxy Acrylic acid, phenolic -OH E
(Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid 2-hydroxy, 4-methoxy Acrylic acid, hydroxy, methoxy Z
(2E)-3-(Substituted phenyl)-2-phenylacrylic acid derivatives Variable (e.g., -Cl, -NO₂) Acrylic acid, halogen/nitro groups E

Key Observations :

  • Ferulic acid’s phenolic -OH group enables hydrogen bonding, improving water solubility but reducing logP.
  • The Z-isomer exhibits stereochemical differences, which may alter binding affinity to biological targets.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name logP (Predicted) Solubility (Water) Melting Point
Target Compound ~4.2 Low Not reported
Ferulic Acid ~1.5 Moderate 174°C
(Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid ~2.8 Moderate Not reported

Analysis :

  • The target compound ’s high logP (due to pentyloxy) suggests superior lipid bilayer penetration but poor aqueous solubility, limiting bioavailability without formulation aids.
  • Ferulic acid ’s lower logP and moderate solubility align with its natural role in plants and use in nutraceuticals .

Key Findings :

  • The target compound ’s anticancer activity is unique among analogs, likely due to its optimized lipophilicity and substituent arrangement .
  • Ferulic acid ’s antioxidant properties are well-documented in cosmetic and food industries .
  • The Z-isomer demonstrates multitarget activity, suggesting stereochemistry’s role in modulating biological effects.

Biological Activity

(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid is a member of the cinnamic acid derivatives, notable for its unique substitution pattern that enhances its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : (E)-3-(3-methoxy-4-pentoxyphenyl)-2-phenylprop-2-enoic acid
  • Molecular Formula : C21H24O4
  • Molecular Weight : 348.41 g/mol

The presence of methoxy and pentyloxy groups on the phenyl ring contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways associated with cancer cell proliferation and inflammation. The compound may act by:

  • Inhibiting Enzymatic Activity : It has been shown to inhibit enzymes involved in the inflammatory process, potentially reducing the production of pro-inflammatory mediators.
  • Binding to Receptors : The compound may bind to specific receptors, triggering downstream effects that can lead to apoptosis in cancer cells.

Biological Activity Studies

Research findings indicate that this compound exhibits significant biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
    • A study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer effects at relatively low concentrations.
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation in animal models. It was effective in decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Experimental data suggest that it inhibits the NF-kB pathway, a critical regulator of inflammation.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells. The results indicated:

  • Cell Viability : Significant reduction in cell viability at concentrations above 10 µM.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: In Vivo Anti-inflammatory Activity

In a rodent model of acute inflammation, administration of the compound resulted in:

  • Reduction in Edema : A decrease in paw swelling was observed, suggesting effective anti-inflammatory properties.
  • Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to control groups.

Data Summary Table

Biological ActivityObservationsReference
Anticancer EfficacyIC50 = 15 µM against MCF-7 cells
Anti-inflammatory EffectsDecreased TNF-alpha and IL-6 levels
In Vivo Edema ReductionSignificant reduction in paw swelling

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing (E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of methoxy, pentyloxy, and phenyl substituents. The distinct chemical shifts for aromatic protons (6.5–7.5 ppm) and alkoxy groups (3.5–4.5 ppm) aid in structural validation.
  • X-ray Crystallography : For absolute configuration determination, employ SHELX software (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. This resolves stereochemical ambiguities, such as the E-configuration of the acrylic acid moiety .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C-O-C stretches for methoxy/pentyloxy groups) to verify synthetic intermediates .

Q. How can computational chemistry predict the electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to calculate frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinity. This provides insights into redox behavior and charge-transfer interactions .
  • Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvation environments, critical for understanding reactivity in biological systems.
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity in this compound?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Probe reaction mechanisms (e.g., acid-catalyzed esterification) by substituting 1H^1 \text{H} with 2H^2 \text{H} at reactive sites. Discrepancies between DFT-predicted and experimental KIE values highlight limitations in transition-state modeling .
  • Multiconfigurational Calculations : For systems with significant electron correlation (e.g., conjugated diradical intermediates), use CASSCF or DMRG methods to complement standard DFT results .
  • Synchrotron X-ray Diffraction : High-resolution crystallography resolves subtle electronic density variations, validating computational charge distribution maps .

Q. How can substituent effects (methoxy vs. pentyloxy) on bioactivity be systematically studied?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkoxy chain lengths (e.g., methoxy, ethoxy, butoxy) and evaluate bioactivity (e.g., antifungal, antiplatelet aggregation) using standardized assays. Derivatives of 3-phenylacrylic acid are known to exhibit dose-dependent activity against fungal pathogens .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and target proteins (e.g., cytochrome P450 enzymes) to identify steric/electronic contributions of substituents. The pentyloxy group’s hydrophobicity may enhance membrane permeability .
  • Metabolite Profiling : Use LC-MS to track sulfated or glucuronidated metabolites in vitro, as seen in structurally related ferulic acid derivatives .

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